
(E)-octadec-2-enoic acid
Overview
Description
(E)-octadec-2-enoic acid, also known as trans-9-octadecenoic acid or elaidic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is the trans isomer of oleic acid and is commonly found in partially hydrogenated vegetable oils. This compound is of significant interest due to its presence in various food products and its implications for human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-octadec-2-enoic acid can be synthesized through the partial hydrogenation of oleic acid. This process involves the use of a catalyst, typically palladium or nickel, under controlled conditions to convert the cis double bond of oleic acid to the trans configuration. The reaction is carried out at elevated temperatures and pressures to achieve the desired isomerization.
Industrial Production Methods
Industrially, this compound is produced during the hydrogenation of vegetable oils. This process is used to increase the shelf life and stability of oils by converting unsaturated fats to saturated and trans fats. The hydrogenation process involves the use of metal catalysts and hydrogen gas under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-octadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form a variety of products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield stearic acid, a fully saturated fatty acid. This reaction typically uses hydrogen gas and a metal catalyst.
Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters and amides. These reactions often involve alcohols or amines in the presence of acid or base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or nickel catalysts
Substitution: Alcohols, amines, acid or base catalysts
Major Products Formed
Oxidation: Aldehydes, ketones, carboxylic acids
Reduction: Stearic acid
Substitution: Esters, amides
Scientific Research Applications
Chemistry
In chemistry, (E)-octadec-2-enoic acid is used as a reference compound for studying the properties and reactions of trans fatty acids. It serves as a model compound for understanding the behavior of unsaturated fats under various chemical conditions.
Biology
In biological research, this compound is studied for its effects on cellular processes and metabolism. It is known to influence lipid metabolism and has been implicated in the development of cardiovascular diseases due to its presence in trans fats.
Medicine
In medicine, research on this compound focuses on its impact on human health. Studies have shown that high intake of trans fats, including this compound, is associated with an increased risk of heart disease, diabetes, and other metabolic disorders.
Industry
Industrially, this compound is used in the production of margarine, shortening, and other food products. Its stability and shelf life make it a valuable component in processed foods.
Mechanism of Action
The mechanism by which (E)-octadec-2-enoic acid exerts its effects involves its incorporation into cell membranes and lipoproteins. This alters the fluidity and function of cell membranes, affecting various cellular processes. Additionally, this compound can influence the expression of genes involved in lipid metabolism and inflammation, contributing to its adverse
Q & A
Basic Research Questions
Q. How is (E)-octadec-2-enoic acid synthesized, and what methodological considerations ensure high yield and purity?
this compound can be synthesized via esterification of octadec-2-enoic acid with methanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Key considerations include optimizing reaction time, temperature, and catalyst concentration to minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or chromatography ensures purity .
Q. What analytical techniques are optimal for characterizing the structural and purity profile of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for structural confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). Differential Scanning Calorimetry (DSC) can further validate thermal stability .
Q. How should researchers formulate hypothesis-driven research questions when studying interactions of this compound with biological systems?
Use frameworks like PICOC (Population, Intervention, Comparison, Outcomes, Context) to define variables. For example: "How does this compound (intervention) affect lipid membrane permeability (outcome) in mammalian cells (population) compared to saturated analogs (comparison) under physiological conditions (context)?" .
Q. What are best practices for conducting literature reviews to identify knowledge gaps in this compound research?
Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., MeSH terms). Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Critically evaluate methodologies in existing studies to pinpoint unresolved questions, such as conflicting results in oxidation kinetics .
Q. What quality control measures are essential during storage and handling of this compound to prevent degradation?
Store under inert gas (e.g., argon) at −20°C to prevent oxidation. Regularly assess stability via spectroscopic methods. Use airtight, amber glass containers to limit light and moisture exposure .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound while controlling for confounding variables?
Employ factorial designs to isolate variables. For example, in studying enzymatic inhibition, control pH, temperature, and co-solvents. Use blocking or stratification in in vivo studies to account for genetic or environmental variability .
Q. What strategies are effective in reconciling contradictory data from studies on the physicochemical properties of this compound?
Conduct sensitivity analyses to identify methodological disparities (e.g., solvent polarity in solubility assays). Replicate experiments under standardized conditions and apply meta-regression to quantify heterogeneity sources .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving this compound?
Use nonlinear regression models (e.g., Hill equation) for sigmoidal curves. For toxicological studies, benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL approaches. Bayesian hierarchical models can integrate multi-study data .
Q. How can meta-analytic approaches integrate heterogeneous study designs (e.g., in vitro vs. in vivo) in evaluating the compound’s effects?
Apply random-effects models to account for variability across designs. Subgroup analyses can differentiate in vitro mechanistic data from in vivo physiological outcomes. Use GRADE criteria to assess evidence quality .
Q. What open science practices enhance the reproducibility of studies on this compound?
Share raw data in repositories (e.g., Zenodo) with DOIs for citation. Document protocols using platforms like Protocols.io . Publish negative results to reduce publication bias. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Properties
CAS No. |
27251-59-8 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+ |
InChI Key |
LKOVPWSSZFDYPG-WUKNDPDISA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
Key on ui other cas no. |
26764-26-1 |
Synonyms |
5-octadecenoic acid octadecenoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.